molecular formula C14H18O6 B1296071 Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 843-59-4

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B1296071
CAS No.: 843-59-4
M. Wt: 282.29 g/mol
InChI Key: ZRMZQKZRZQCGJV-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (DEDBC) is an organic compound with a unique chemical structure that has a wide range of applications. DEDBC is a cyclic dicarboxylic acid ester, which is a type of organic compound that is composed of two carboxylic acid groups and an ester group. DEDBC is a white, crystalline solid with a melting point of 130-132°C. It is soluble in water, methanol, ethanol, and other polar solvents.

Scientific Research Applications

  • Asymmetric Synthesis : A study by Kiegiel et al. (2000) described the asymmetric hydrogenation of diethyl 3,4-dioxohexanedioate leading to high enantiomeric excess products, which are crucial for the synthesis of various organic compounds. This process can be used to create synthetically useful compounds, demonstrating the versatility of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in organic synthesis (Kiegiel et al., 2000).

  • Crystal Structure and Molecular Interactions : The work of Shishkina et al. (2016) focused on the crystal structure of a derivative of this compound. They used quantum-chemical calculations to estimate interaction energies, revealing insights into the layered structure of crystals. This research contributes to our understanding of molecular interactions in crystalline substances (Shishkina et al., 2016).

  • Polymerization and Polymer Chemistry : Moszner et al. (1999) explored the radical polymerization of spirocyclic 2-vinylcyclopropanes derived from this compound. Their research provided insights into the synthesis of new polymers, expanding the application of this compound in the field of polymer science (Moszner et al., 1999).

  • Synthesis and Characterization of Poly(benzazoles) : Hayes and Harruna (1998) studied the preparation of poly(benzobisoxazoles) and poly(benzobisthiazoles) containing the 2,5-dihydroxybicyclo[2.2.2]octane moiety. This research highlighted the thermal stability and solvent resistance of these polymers, showing the potential of this compound in creating high-performance materials (Hayes & Harruna, 1998).

  • Self-assembly and Supramolecular Chemistry : Lyssenko et al. (2002) described the synthesis of racemic and enantiomeric derivatives of this compound for use in supramolecular chemistry. They highlighted the formation of stable H-bonded structures in the crystal forms of these compounds, which is significant for designing molecular assemblies (Lyssenko et al., 2002).

Safety and Hazards

The safety information for Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZQKZRZQCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306424
Record name Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-59-4
Record name 843-59-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?

A1: this compound serves as the crucial starting material for synthesizing a variety of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. [] The researchers successfully synthesized a series of these acids and their corresponding ethyl esters with varying substituents (H, Br, -OH, -CO2C2H5, -NH2, and -C≡N) at the 4-position, all derived from this key compound. [] This highlights its versatility as a precursor in organic synthesis for this specific class of compounds.

Q2: Are there any spectroscopic data available for this compound in the study?

A2: Unfortunately, the study primarily focuses on the synthesis and characterization of the final 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives. It doesn't delve into the specific spectroscopic details of the starting material, this compound. [] Further research or referencing other literature sources would be needed for this information.

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